molecular formula C15H11NO2 B13680196 3-Phenyl-1H-indole-5-carboxylic Acid

3-Phenyl-1H-indole-5-carboxylic Acid

Cat. No.: B13680196
M. Wt: 237.25 g/mol
InChI Key: NOBDREHMHZGMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in many bioactive compounds, making it a significant target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a suitable ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine with 3-phenyl-2-propenal in the presence of an acid catalyst can yield the desired indole derivative .

Another method involves the cyclization of 2-phenyl-3-(2-nitrophenyl)propanoic acid under reductive conditions. This reaction can be carried out using a reducing agent such as iron powder in acetic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in industrial settings include phenylhydrazine, suitable aldehydes or ketones, and acid catalysts such as hydrochloric acid or sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-phenyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H,(H,17,18)

InChI Key

NOBDREHMHZGMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.